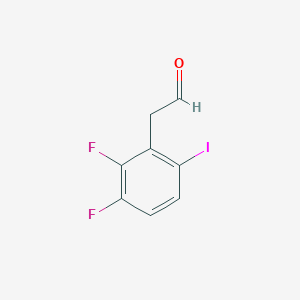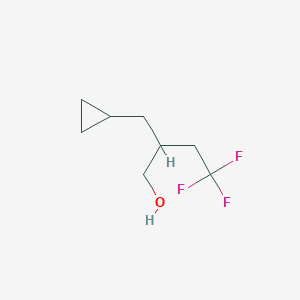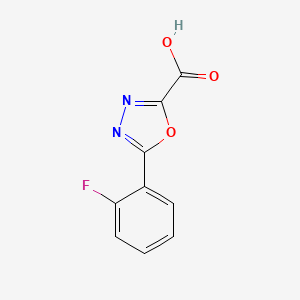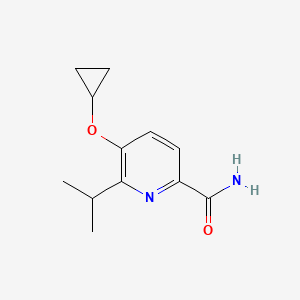
5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a fluorine atom and a 1,3-dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde typically involves the acetalization of 2-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Materials: 2-fluorobenzaldehyde and ethylene glycol.
Catalyst: A Brönsted or Lewis acid, such as p-toluenesulfonic acid or zinc chloride.
Reaction Conditions: The reaction mixture is refluxed in toluene, allowing continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-(1,3-Dioxolan-2-YL)-2-fluorobenzoic acid.
Reduction: 5-(1,3-Dioxolan-2-YL)-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Protecting Groups: The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds during multi-step synthesis.
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its structural features.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde is largely dependent on its functional groups. The aldehyde group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and stability. The 1,3-dioxolane ring provides additional stability and can act as a protecting group during synthesis.
相似化合物的比较
5-(1,3-Dioxolan-2-YL)-2-furaldehyde: Similar structure but with a furan ring instead of a benzene ring.
1,3-Dioxolane: A simpler compound without the benzaldehyde and fluorine substituents.
Uniqueness: 5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde is unique due to the combination of the fluorine atom, benzaldehyde moiety, and 1,3-dioxolane ring, which imparts distinct chemical and physical properties.
属性
分子式 |
C10H9FO3 |
|---|---|
分子量 |
196.17 g/mol |
IUPAC 名称 |
5-(1,3-dioxolan-2-yl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C10H9FO3/c11-9-2-1-7(5-8(9)6-12)10-13-3-4-14-10/h1-2,5-6,10H,3-4H2 |
InChI 键 |
YKDPLUKRMOJQKU-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=CC(=C(C=C2)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



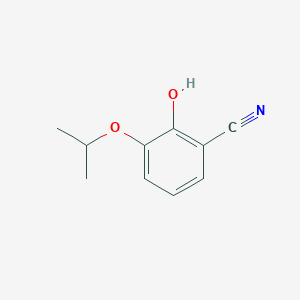
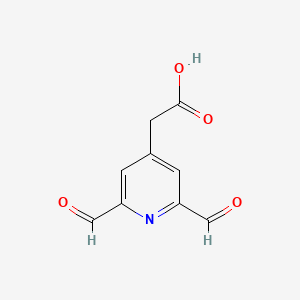
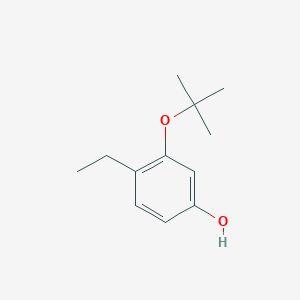


![5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B14850888.png)
